Ethyl 2-ethyl-2-formylbutanoate
Description
Properties
CAS No. |
84393-09-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-ethyl-2-formylbutanoate |
InChI |
InChI=1S/C9H16O3/c1-4-9(5-2,7-10)8(11)12-6-3/h7H,4-6H2,1-3H3 |
InChI Key |
LURAMQWEUZQWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Synthesis (Gao et al., 2012)
Gao et al. developed a novel catalytic asymmetric method for synthesizing ethyl 2-ethyl-2-formylbutanoate, leveraging a proline-derived organocatalyst to induce enantioselective aldol condensation. The reaction involves the following steps:
- Substrate Preparation : Ethyl acetoacetate and formaldehyde are pre-treated to generate an enamine intermediate.
- Catalytic Cycle : The enamine reacts with a β-ketoester derivative under the influence of a chiral proline catalyst, facilitating cross-aldol addition.
- Oxidative Workup : The aldol adduct undergoes selective oxidation to introduce the formyl group, followed by esterification with ethanol.
This method achieves moderate yields (reported as ~60–70% in analogous systems) and excellent enantiomeric excess (>90% ee). Key advantages include avoiding transition metals and compatibility with green solvents. However, the multi-step sequence and sensitivity to moisture limit large-scale applicability.
Classical Condensation Approach (Reddy & Tanimoto, 1987)
Reddy and Tanimoto employed a Claisen-Schmidt condensation strategy, reacting ethyl 2-ethylbutanoate with paraformaldehyde under acidic conditions. The mechanism proceeds via:
- Enolate Formation : Deprotonation of ethyl 2-ethylbutanoate using sodium ethoxide generates a resonance-stabilized enolate.
- Nucleophilic Attack : The enolate attacks paraformaldehyde, forming a β-hydroxy intermediate.
- Dehydration and Oxidation : Acid-catalyzed dehydration yields an α,β-unsaturated ester, which is subsequently oxidized to the aldehyde using pyridinium chlorochromate (PCC).
This method provides a straightforward route with yields approximating 50–55%, though purification challenges arise due to byproduct formation. The use of stoichiometric oxidants and harsh acidic conditions further complicates industrial adoption.
Grignard Reagent-Mediated Formylation (Adapted from CN114105731A)
A patent describing 2-ethyl-1-butanol synthesis offers insights into adapting Grignard chemistry for this compound. The proposed adaptation involves:
- Grignard Formation : Reacting 3-chloropentane with magnesium in tetrahydrofuran (THF) to generate a pentylmagnesium chloride intermediate.
- Formaldehyde Incorporation : Quenching the Grignard reagent with paraformaldehyde introduces the formyl group.
- Esterification : Treating the resultant alcohol with ethyl chloroformate in the presence of a base.
While direct yields for the target compound are unreported, analogous Grignard-based syntheses of esters achieve 65–75% efficiency. A critical challenge lies in controlling the reactivity of the formyl group during esterification, necessitating low-temperature conditions (-15°C to 10°C).
Lithium Diisopropylamide (LDA)-Assisted Alkylation (Inspired by Ethyl 2-Ethyl-2-Methylbutanoate Synthesis)
Comparative Analysis of Synthetic Methods
*Yield inferred from analogous Grignard syntheses.
Challenges and Optimization Strategies
- Formyl Group Stability : The aldehyde moiety is prone to oxidation and side reactions. Implementing protecting groups (e.g., acetals) during synthesis could mitigate degradation.
- Purification : Patent CN114105731A highlights ester exchange with trimethyl borate as an effective purification tactic, redistilling impurities via borate intermediates.
- Catalyst Recovery : Gao’s organocatalytic method could benefit from immobilized catalysts to enhance reusability and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-ethyl-2-formylbutanoate undergoes several types of chemical
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs of ethyl 2-ethyl-2-formylbutanoate, emphasizing substituent variations and their implications:
Reactivity and Functional Group Implications
- Formyl vs. Acetyl Groups: Ethyl 2-formylbutanoate (C₇H₁₂O₃) lacks the ethyl group at C2 but shares the formyl functionality with the target compound. The formyl group enhances electrophilicity, facilitating nucleophilic additions (e.g., in pyrrolo[1,2-b]pyridazine synthesis) . In contrast, ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) replaces the formyl with an acetyl group, making it more stable but less reactive toward condensation reactions .
- Steric Effects: The ethyl group in this compound introduces steric hindrance compared to ethyl 2-formylbutanoate. This may reduce reactivity in cyclization reactions but improve stability in acidic conditions.
- Substituent Diversity: Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate (C₁₄H₁₈O₆) demonstrates how aromatic substituents (e.g., methoxyphenoxy) expand applications in synthesizing bioactive molecules, though this complexity increases synthetic challenges .
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